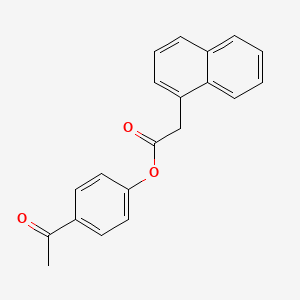![molecular formula C19H30N2O2 B5878218 N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBP is a white crystalline solid that belongs to the class of benzamides and has a molecular formula of C20H32N2O2.
科学研究应用
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important targets for the treatment of neuropathic pain. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been found to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
作用机制
The mechanism of action of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide is not fully understood. However, it has been suggested that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide exerts its effects by binding to voltage-gated sodium channels and inhibiting their activity. This leads to a decrease in the influx of sodium ions into the cells, which results in a reduction in neuronal excitability and pain sensation. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been shown to inhibit the activity of histone deacetylases, which are important enzymes involved in the regulation of gene expression. This may contribute to the anticancer properties of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide.
Biochemical and Physiological Effects:
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide inhibits the activity of voltage-gated sodium channels and histone deacetylases. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and regulate the immune response by modulating the production of cytokines and chemokines. In vivo studies have demonstrated that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has analgesic and anticancer properties.
实验室实验的优点和局限性
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide in lab experiments. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has poor solubility in water, which can limit its use in certain assays. Additionally, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
未来方向
There are several future directions for the study of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the anticancer properties of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide and its potential use in combination with other chemotherapeutic agents. Additionally, the immunomodulatory effects of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide warrant further investigation, particularly in the context of autoimmune diseases. Finally, the pharmacokinetics and toxicity profiles of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide need to be further characterized to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide involves the condensation of 3-amino-N-isobutylbenzamide with 2-propylpentanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide. The yield of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
属性
IUPAC Name |
N-(2-methylpropyl)-3-(2-propylpentanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-8-15(9-6-2)19(23)21-17-11-7-10-16(12-17)18(22)20-13-14(3)4/h7,10-12,14-15H,5-6,8-9,13H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVPKUBTLMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)





![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)